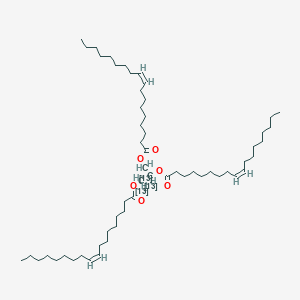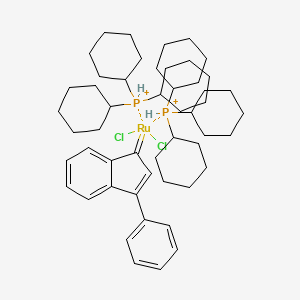
Tris(benzoylacetonato) mono(phenanthroline)europium(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(benzoylacetonato) mono(phenanthroline)europium(III) is a coordination compound that features a europium ion (Eu^3+) coordinated with three benzoylacetonate ligands and one phenanthroline ligand. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(benzoylacetonato) mono(phenanthroline)europium(III) typically involves the reaction of europium chloride with benzoylacetone and phenanthroline in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the europium ion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(benzoylacetonato) mono(phenanthroline)europium(III) can undergo various chemical reactions, including:
Substitution Reactions: Ligands can be replaced by other coordinating molecules.
Oxidation-Reduction Reactions: The europium ion can participate in redox reactions, although it is typically stable in the +3 oxidation state.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids or bases for ligand substitution and reducing agents for redox reactions. The reactions are often carried out in organic solvents under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new coordination compounds with different ligands, while redox reactions could alter the oxidation state of the europium ion .
Wissenschaftliche Forschungsanwendungen
Tris(benzoylacetonato) mono(phenanthroline)europium(III) has a wide range of applications in scientific research:
Chemistry: Used as a luminescent probe in various analytical techniques.
Biology: Employed in bioimaging and as a fluorescent marker in biological assays.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of light-emitting devices and sensors
Wirkmechanismus
The luminescent properties of Tris(benzoylacetonato) mono(phenanthroline)europium(III) are due to the electronic transitions within the europium ion. When excited by an external light source, the europium ion emits light as it returns to its ground state. The specific wavelengths of emitted light are influenced by the surrounding ligands, which can enhance or quench the luminescence .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(dibenzoylmethane) mono(phenanthroline)europium(III): Similar structure but with dibenzoylmethane ligands.
Europium tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline): Another europium complex with different ligands
Uniqueness
Tris(benzoylacetonato) mono(phenanthroline)europium(III) is unique due to its specific combination of ligands, which provide distinct luminescent properties. This makes it particularly useful in applications requiring precise control over light emission .
Eigenschaften
Molekularformel |
C42H38EuN2O6 |
|---|---|
Molekulargewicht |
818.7 g/mol |
IUPAC-Name |
europium;(E)-3-hydroxy-1-phenylbut-2-en-1-one;1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.3C10H10O2.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-8(11)7-10(12)9-5-3-2-4-6-9;/h1-8H;3*2-7,11H,1H3;/b;3*8-7+; |
InChI-Schlüssel |
XMYLKBDRZULLBP-PRTBJVMOSA-N |
Isomerische SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/O.C/C(=C\C(=O)C1=CC=CC=C1)/O.C/C(=C\C(=O)C1=CC=CC=C1)/O.C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.[Eu] |
Kanonische SMILES |
CC(=CC(=O)C1=CC=CC=C1)O.CC(=CC(=O)C1=CC=CC=C1)O.CC(=CC(=O)C1=CC=CC=C1)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12059186.png)
![4-methylbenzenesulfonic acid;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium](/img/structure/B12059199.png)
(triphenylphosphine)ruthenium(II)](/img/structure/B12059203.png)



